molecular formula C14H12ClNO2 B183805 4-[(4-Chlorobenzyl)amino]benzoic acid CAS No. 63759-94-4

4-[(4-Chlorobenzyl)amino]benzoic acid

Cat. No. B183805
CAS RN: 63759-94-4
M. Wt: 261.7 g/mol
InChI Key: QIANQKPXNXBLNW-UHFFFAOYSA-N
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Patent
US04206145

Procedure details

4-Aminobenzoic acid (13.7 g., 0.1 mole) and 4-chlorobenzaldehyde (14.05 g., 0.1 mole) were mixed in dry benzene (200 ml.), 4-toluenesulphonic acid (50 mg.) was added and the mixture was boiled under reflux in an apparatus incorporating a water-trap until the theoretical amount of water (1.8 ml) had been collected. The reaction mixture was cooled in iced water, the product filtered, dried and hydrogenated at NTP in ethanol (500 ml) in the presence of platinum oxide, (Adams catalyst), (100 mg). The catalyst was filtered off and the solution added to iced water. The product was filtered, dried and crystallised from 20% aqueous ethanol to give 4[(4-chlorobenzyl)-amino]-benzoic acid (17.32 g., 78%) which melted at 206°-8° C.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
14.05 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=1.O>C1C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][NH:1][C:2]2[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=2)=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
13.7 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Name
Quantity
14.05 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
50 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux in an apparatus
CUSTOM
Type
CUSTOM
Details
had been collected
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in iced water
FILTRATION
Type
FILTRATION
Details
the product filtered
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
ADDITION
Type
ADDITION
Details
the solution added to iced water
FILTRATION
Type
FILTRATION
Details
The product was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
crystallised from 20% aqueous ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CNC2=CC=C(C(=O)O)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.32 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.